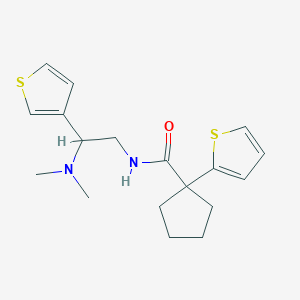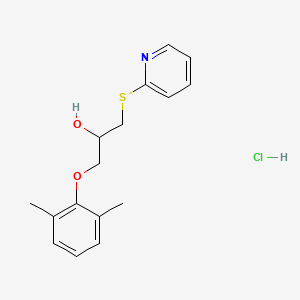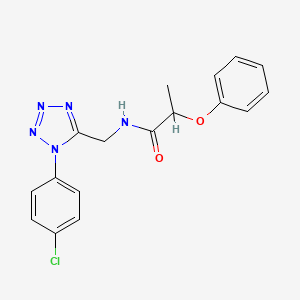
Methyl 3-(4-bromothiophen-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4-bromothiophen-2-yl)acrylate” is a chemical compound with the CAS Number: 91150-58-2 . Its molecular formula is C8H7BrO2S and it has a molecular weight of 247.11 . The IUPAC name for this compound is methyl (2E)-3- (4-bromo-2-thienyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-bromothiophen-2-yl)acrylate” is 1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-(4-bromothiophen-2-yl)acrylate” is stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate: is a valuable compound in the field of organic electronics. Its brominated thiophene unit is a key building block in the synthesis of π-conjugated polymers. These polymers are essential for developing organic solar cells (OSCs) and organic field-effect transistors (OFETs). The compound’s ability to facilitate the polymerization process, especially through direct heteroarylation polymerization (DHAP), makes it a candidate for creating efficient, lightweight, and flexible electronic devices .
Photovoltaic Materials
In the realm of photovoltaic materials, this compound can be used to synthesize n-type organic semiconductors. These materials are crucial for the active layers in organic photovoltaic cells. The brominated thiophene provides an anchor point for further functionalization, allowing for the fine-tuning of electronic properties to optimize solar energy absorption and conversion .
Polymer Research
The bromine atom in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate serves as an activator for the C-H bond in polymer chains, which is beneficial in polymer research. It can lead to the development of new polymer structures with enhanced properties like thermal stability, mechanical strength, and chemical resistance. This has implications for a wide range of industrial applications, from coatings to advanced composite materials .
Drug Design and Discovery
In drug design and discovery, the compound’s structure is conducive to creating molecular frameworks that can interact with biological targets. It can be used as a precursor for synthesizing small molecules that may act as inhibitors or activators of certain proteins, potentially leading to new therapeutic agents .
Catalysis
The thiophene ring in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be utilized in catalysis. It can form part of catalyst systems that facilitate various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic compounds. The presence of the bromine atom allows for easy substitution with other functional groups, enhancing the versatility of the catalyst .
Sensing and Detection
This compound can also play a role in the development of chemical sensors. The thiophene moiety can be incorporated into sensors that detect environmental pollutants or hazardous chemicals. Its electronic properties make it suitable for use in electronic noses or tongues, which are devices that mimic the human senses of smell and taste for detection purposes .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLLQCBXEGTN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

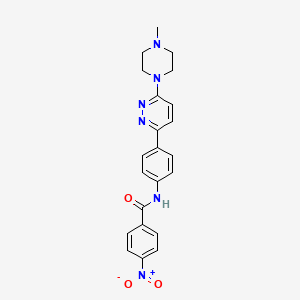
![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)
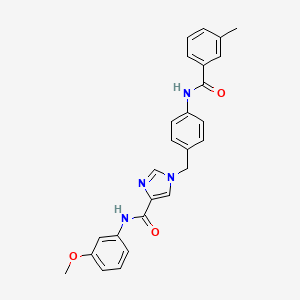
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)
